molecular formula C7H12O3 B160207 Ethyl 3,3-dimethyloxirane-2-carboxylate CAS No. 134275-36-8

Ethyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B160207
CAS No.: 134275-36-8
M. Wt: 144.17 g/mol
InChI Key: OIYMVENNZXMYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3-dimethyloxirane-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3,3-dimethyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMVENNZXMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288398
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-63-1
Record name NSC55749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of propan-2-one (11.52 ml, 157 mmol) and ethyl 2-chloroacetate (25.04 ml, 235 mmol) in dry diethyl ether (125 ml) at −10° C. under nitrogen was added sodium ethoxide (10.66 g, 157 mmol) portionwise, keeping the temperature below 5° C. After addition was complete, the mixture was stirred for two hours at −10° C., whereafter the reaction was continued at room temperature for three hours. The reaction mixture was quenched with saturated aqueous ammonium chloride, the phases were separated, and the aqueous layer was extracted with diethyl ether (100 ml). The combined organic phases were dried over Na2SO4 and evaporated in vacuo). The resulting residue was purified by vacuum distillation. The major fraction (−25 mbar, 82° C.-85° C., 14.3 g) consisted of the desired product, containing 6.4 mol % ethyl chloroacetate. This was used in the next step without further purification.
Quantity
11.52 mL
Type
reactant
Reaction Step One
Quantity
25.04 mL
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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